molecular formula C24H26N2O3S B2826013 methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-97-2

methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2826013
CAS No.: 887900-97-2
M. Wt: 422.54
InChI Key: ACWAXZNKWZUQDK-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a naphthalene-2-amido group at position 2 and a methyl ester at position 2. While direct data on this compound’s synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., ethyl or methyl esters with varying amido substituents) are frequently explored for antiviral, antitubulin, or enzyme inhibitory activities .

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-23(2)13-17-18(22(28)29-5)21(30-19(17)24(3,4)26-23)25-20(27)16-11-10-14-8-6-7-9-15(14)12-16/h6-12,26H,13H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWAXZNKWZUQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps. The process typically starts with the preparation of the naphthalene-2-carbonylamino precursor, which is then reacted with other reagents to form the final compound. Common reagents used in this synthesis include methylating agents, thieno[2,3-c]pyridine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural differentiator is the naphthalene-2-amido group. Below is a comparative analysis with similar thieno[2,3-c]pyridine derivatives:

Compound Substituent at Position 2 Molecular Formula Molecular Weight Key Features
Target Compound Naphthalene-2-amido Not explicitly stated¹ High lipophilicity due to naphthalene; potential π-π stacking in biological targets.
Methyl 2-[(4-isopropoxybenzoyl)amino]-5,5,7,7-tetramethyl-... () 4-Isopropoxybenzamido C₂₃H₃₀N₂O₄S ~454.6 g/mol Ether-linked substituent may enhance solubility; lower steric bulk than naphthalene.
5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-...-3-carboxamide (BI79523, ) 4-Methylbenzamido C₂₀H₂₅N₃O₂S 371.5 g/mol Carboxamide instead of ester; methylbenzamido group balances lipophilicity.
Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-...-3-carboxylate (BF38546, ) Thiophene-2-amido C₁₉H₂₄N₂O₃S₂ 392.5 g/mol Thiophene’s electron-rich ring may alter electronic properties vs. naphthalene.
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate () Amino with butanoyl at position 6 C₁₄H₂₀N₂O₃S 296.4 g/mol Acylated amino group at position 6; simpler substituent for probing SAR.

Based on analogs, estimated as ~C₂₇H₂₈N₂O₃S.

Q & A

What are the optimal synthetic routes for methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)thieno[2,3-c]pyridine-3-carboxylate?

Basic Research Focus : Synthesis optimization and yield improvement.
Methodological Answer :
The synthesis of this compound likely involves multi-step reactions, including:

  • Core Construction : Formation of the tetramethyl-thieno[2,3-c]pyridine ring system via cyclization under acidic or basic conditions. Evidence from structurally related compounds (e.g., ethyl 4,5-dimethylthiophene derivatives) suggests using coupling agents like DCC/DMAP for amide bond formation between the naphthalene-2-carboxamide and the core structure .
  • Esterification : Introduction of the methyl ester group via reaction with methyl chloroformate or methanol under acidic catalysis.
  • Purification : Column chromatography (e.g., hexane/acetone gradients) or recrystallization from DMF/water mixtures, as seen in analogous syntheses .
    Key Considerations : Optimize reaction time (2–12 hours, depending on step) and temperature (reflux conditions at 80–100°C) to avoid side products .

How can researchers resolve discrepancies in spectroscopic data for this compound?

Advanced Research Focus : Data validation and troubleshooting.
Methodological Answer :
Discrepancies in NMR, IR, or mass spectrometry data may arise from:

  • Tautomerism or Solvent Effects : The thieno[2,3-c]pyridine core can exhibit tautomeric shifts. Use deuterated DMSO for NMR to stabilize the structure and compare with computed spectra .
  • Impurity Peaks : Conduct HPLC-MS analysis (C18 column, acetonitrile/water mobile phase) to identify byproducts. Reference similar compounds (e.g., ethyl 2-amino-thiophene derivatives) for expected spectral patterns .
  • Crystallographic Validation : If available, perform X-ray crystallography to confirm the solid-state structure, resolving ambiguities in substituent orientation .

What are the recommended protocols for evaluating the biological activity of this compound?

Basic Research Focus : Preliminary screening and assay design.
Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare with positive controls like doxorubicin .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference compounds like ciprofloxacin for validation .
  • Cytotoxicity : Test on non-cancerous cell lines (e.g., HEK293) to assess selectivity. Calculate IC50 values using nonlinear regression analysis .

How should researchers handle and store this compound to ensure stability?

Basic Research Focus : Safety and stability protocols.
Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid dust generation during weighing .
  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the ester group. Desiccate to avoid moisture-induced degradation .
  • Incompatibilities : Separate from strong oxidizing agents and bases. Monitor for discoloration or precipitate formation as stability indicators .

What advanced analytical techniques are critical for characterizing this compound’s electronic properties?

Advanced Research Focus : Structure-property relationships.
Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6 in acetonitrile) to determine redox potentials, correlating with electron-withdrawing groups (e.g., naphthamide) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) to predict HOMO/LUMO energies and charge distribution. Compare with experimental UV-Vis spectra (200–800 nm range) .
  • XPS or EPR : For compounds with potential radical intermediates, use X-ray photoelectron spectroscopy or electron paramagnetic resonance to study electronic environments .

How can researchers address low yields in the final coupling step of the synthesis?

Advanced Research Focus : Reaction mechanism optimization.
Methodological Answer :
Low yields during naphthamide coupling may result from:

  • Steric Hindrance : The tetramethyl groups on the pyridine ring may impede reactivity. Use microwave-assisted synthesis (100°C, 30 minutes) to enhance reaction efficiency .
  • Catalyst Selection : Replace traditional coupling agents (DCC) with HATU or EDCI for better activation of carboxylic acid intermediates .
  • Workup Adjustments : Extract unreacted starting materials with ethyl acetate/water (3:1) and reuse in subsequent batches .

What structural modifications could enhance this compound’s pharmacological profile?

Advanced Research Focus : Structure-activity relationship (SAR) studies.
Methodological Answer :

  • Substituent Variation : Replace the naphthalene-2-amido group with substituted benzamides (e.g., 4-fluoro or 3-cyano) to modulate lipophilicity and target binding .
  • Ester Bioisosteres : Substitute the methyl ester with a carboxylic acid or amide to improve metabolic stability. Monitor solubility via shake-flask method .
  • Ring Expansion : Synthesize analogs with fused quinoline or indole rings to explore broader biological targets .

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